molecular formula C10H11BrO2 B13135571 1-Bromo-1-(4-methoxyphenyl)propan-2-one

1-Bromo-1-(4-methoxyphenyl)propan-2-one

Cat. No.: B13135571
M. Wt: 243.10 g/mol
InChI Key: HIJBTEQTPNSNOY-UHFFFAOYSA-N
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Description

1-Bromo-1-(4-methoxyphenyl)propan-2-one is a halogenated aromatic ketone with the molecular formula C₁₀H₁₁BrO₂. Its structure consists of a propan-2-one backbone substituted with a bromine atom at the 1-position and a 4-methoxyphenyl group at the adjacent carbon (Figure 1). This compound is of interest in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals due to the reactivity imparted by the electron-withdrawing bromine and the electron-donating methoxy group . Notably, its positional isomer, 2-bromo-1-(4-methoxyphenyl)propan-1-one (bromine at the 2-position), is often confused with it but exhibits distinct physicochemical properties and reactivity patterns .

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

1-bromo-1-(4-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H11BrO2/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-6,10H,1-2H3

InChI Key

HIJBTEQTPNSNOY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-1-(4-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-(4-methoxyphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure selective bromination at the alpha position.

Industrial Production Methods: In an industrial setting, the production of 1-Bromo-1-(4-methoxyphenyl)propan-2-one may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1-(4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nucleophile bonds.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under mild heating conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran at low temperatures.

    Oxidation: Potassium permanganate in aqueous acidic conditions or chromium trioxide in acetic acid.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted derivatives such as 1-azido-1-(4-methoxyphenyl)propan-2-one.

    Reduction: Formation of 1-bromo-1-(4-methoxyphenyl)propan-2-ol.

    Oxidation: Formation of 1-bromo-1-(4-methoxyphenyl)propanoic acid.

Scientific Research Applications

1-Bromo-1-(4-methoxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(4-methoxyphenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The carbonyl group can undergo reduction or oxidation, leading to various functional derivatives. The methoxy group can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Data Tables

Key Research Findings

Reactivity Trends: Bromine at the 1-position maximizes electrophilicity at the α-carbon, enabling efficient nucleophilic substitutions (e.g., SN2 reactions) compared to fluorine or non-halogenated analogues .

Conjugation Effects: Derivatives with extended conjugation (e.g., enones in ) exhibit red-shifted UV-Vis spectra and enhanced stability via resonance .

Synthetic Flexibility : Copper-mediated methods () allow modular substitution, enabling access to diverse halogenated and sulfanyl derivatives .

Biological Activity

Potential Biological Activities

1-Bromo-1-(4-methoxyphenyl)propan-2-one belongs to a class of compounds that have shown promise in various biological applications. The presence of the bromine atom and the methoxy group suggests potential for diverse interactions with biological targets.

Antimicrobial Activity

Some halogenated compounds have demonstrated antimicrobial properties. The bromine atom in this compound could potentially contribute to such activity, although specific studies on this particular molecule are not available in the provided search results.

Enzyme Inhibition

The carbonyl group (C=O) present in the compound's structure may play a role in enzyme inhibition. This functional group is often involved in hydrogen bonding and can interact with active sites of enzymes .

Structure-Activity Relationship (SAR)

While not directly studying 1-Bromo-1-(4-methoxyphenyl)propan-2-one, research on related compounds provides insights into potential structure-activity relationships:

  • The 4-methoxy group on the phenyl ring can influence lipophilicity and potentially affect the compound's ability to cross biological membranes .
  • The presence of a carbonyl group adjacent to the bromine atom may impact the compound's reactivity and its interactions with biological targets .
  • The overall structure suggests potential for π-π interactions with aromatic amino acid residues in protein binding sites .

The compound's physicochemical properties, which can influence its biological activity, include:

PropertyValue
Melting Point47-52 °C
Boiling Point299.9 ± 30.0 °C (Predicted)
Density1.398 ± 0.06 g/cm³ (Predicted)

These properties suggest that the compound is likely to be a solid at room temperature and may have moderate lipophilicity, potentially influencing its ability to permeate cell membranes .

Research Gaps and Future Directions

The limited available data on 1-Bromo-1-(4-methoxyphenyl)propan-2-one highlights the need for further research:

  • Target Identification : Studies to determine specific biological targets of the compound are necessary.
  • In Vitro Assays : Screening against various enzyme panels and cell lines could reveal potential therapeutic applications.
  • SAR Studies : Systematic modifications of the compound's structure could lead to more potent derivatives with enhanced biological activity.
  • Toxicity Profiling : Evaluation of the compound's safety profile is crucial for any potential therapeutic applications.

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